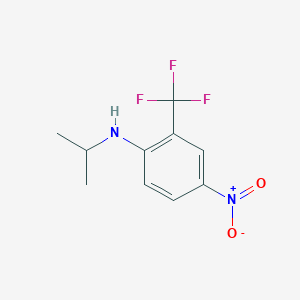
1,3-Dibromo-5-iodo-2-methylbenzene
Übersicht
Beschreibung
1,3-Dibromo-5-iodo-2-methylbenzene is a chemical compound with the molecular formula C7H5Br2I. It has a molecular weight of 375.83 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5Br2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 . This indicates that the compound has a benzene ring with two bromine atoms, one iodine atom, and one methyl group attached to it.Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . The compound has a molecular weight of 375.83 .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Transformations
1,3-Dibromo-5-iodo-2-methylbenzene and its derivatives are valuable precursors in various organic transformations. They are particularly useful in reactions based on the intermediate formation of benzynes. Efficient synthesis methods for these compounds involve regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Applications in Molecular Structures and Phase Studies
These compounds exhibit interesting properties in their crystal states. For example, 1,3-dibromo-5-iodo-2,4,6-trimethylbenzene, a closely related molecule, demonstrates rotational disorder in its crystal structure at room temperature, involving stochastic in-plane reorientations (Ghanemi, Hernandez, Boudjada, & Meinnel, 2009).
Electrochemical and Thermodynamic Properties
The thermochemical properties, like vapor pressures and vaporization enthalpies, of halogen-substituted methylbenzenes, including this compound, have been studied for their potential applications in various scientific fields. These properties are crucial for understanding the behavior of these compounds under different physical conditions (Verevkin et al., 2015).
Chemical Reactions and Interactions
The reactivity of such compounds under different conditions has been extensively researched. For instance, studies on the photolysis of iodine-substituted compounds in different environments provide insights into the chemical behavior and potential applications of this compound in photochemical reactions (Youssefyeh & Lichtenberg, 1974).
Material Science and Catalysis
In material science and catalysis, derivatives of this compound play a role as intermediates or components in the synthesis of complex molecules and materials, contributing to advancements in these fields. Studies involving Suzuki coupling and aminocarbonylation reactions exemplify such applications https://consensus.app/papers/aminocarbonylation-iodoalkenes-iodobenzene-acid-esters-müller/c3dbfb0867d15697a6bded705609a668/?utm_source=chatgpt" target="_blank">(Cianga & Yagcı, 2001); (Müller et al., 2005)
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of benzene, and benzene derivatives are often involved in electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of 1,3-Dibromo-5-iodo-2-methylbenzene is likely to involve electrophilic aromatic substitution, a common reaction for benzene derivatives . This reaction involves two steps:
- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- A proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability might be affected by light and temperature, as suggested by the recommendation to store it in a dark place at a temperature between 2-8°C .
Eigenschaften
IUPAC Name |
1,3-dibromo-5-iodo-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDQGNISKKJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)













